molecular formula C14H15F3N2O2 B14893379 tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate

tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate

Cat. No.: B14893379
M. Wt: 300.28 g/mol
InChI Key: DJZAMWIJBLRLLA-UHFFFAOYSA-N
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Description

"tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate" is a carbamate derivative featuring a pyridine ring substituted with a trifluoromethyl group at the 2-position and a propargyl (prop-2-yn-1-yl) group attached to the carbamate nitrogen. Its molecular formula is C₁₃H₁₅F₃N₂O₃, with a molecular weight of 304.27 g/mol. The propargyl moiety provides a reactive alkyne handle for applications in click chemistry or pharmaceutical derivatization.

Properties

Molecular Formula

C14H15F3N2O2

Molecular Weight

300.28 g/mol

IUPAC Name

tert-butyl N-prop-2-ynyl-N-[2-(trifluoromethyl)pyridin-4-yl]carbamate

InChI

InChI=1S/C14H15F3N2O2/c1-5-8-19(12(20)21-13(2,3)4)10-6-7-18-11(9-10)14(15,16)17/h1,6-7,9H,8H2,2-4H3

InChI Key

DJZAMWIJBLRLLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC#C)C1=CC(=NC=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate involves several steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction typically involves the use of reagents such as tert-butyl chloroformate , prop-2-yn-1-ylamine , and 2-(trifluoromethyl)pyridine-4-carboxylic acid . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve scaling up these reactions and optimizing conditions to improve yield and purity.

Chemical Reactions Analysis

tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like or , leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using or , resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared below with structurally related tert-butyl carbamates containing pyridine or heterocyclic substituents (referenced from ):

Compound Name Substituents on Pyridine/Heterocycle Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate (Target) 2-CF₃, 4-carbamate linkage C₁₃H₁₅F₃N₂O₃ 304.27 Propargyl group for click chemistry; CF₃ enhances metabolic stability.
tert-Butyl (4-chloropyridin-2-yl)carbamate 4-Cl, 2-carbamate linkage C₁₀H₁₃ClN₂O₂ 228.67 Chlorine as a leaving group; smaller steric profile.
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate 4-OH, 5-OCH₃, 3-methyl linkage C₁₂H₁₈N₂O₄ 254.29 Electron-donating groups (OH, OCH₃); polar, likely higher aqueous solubility.
tert-Butyl (4-iodopyridin-2-yl)carbamate 4-I, 2-carbamate linkage C₁₀H₁₃IN₂O₂ 320.13 Iodo substituent for cross-coupling reactions; heavier halogen.
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidine core with F, OH, CH₃ C₁₁H₁₆FN₃O₃ 257.26 Pyrimidine heterocycle; fluorine for bioactivity modulation.

Key Findings:

In contrast, Cl and I substituents (e.g., ) enable nucleophilic substitution or cross-coupling reactions. Electron-Donating Groups (OH, OCH₃): Compounds like exhibit increased polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to the target compound.

Reactivity :

  • The propargyl group in the target compound enables alkyne-specific reactions (e.g., Huisgen cycloaddition), a feature absent in other tert-butyl carbamates.
  • Iodo-substituted analogs () are more reactive in Suzuki-Miyaura couplings than the target compound’s CF₃-substituted pyridine.

Biological Implications :

  • Fluorinated compounds (e.g., , and the target) are often prioritized in drug discovery due to fluorine’s metabolic stability and bioavailability enhancement.
  • The tert-butyl group universally provides steric protection across all analogs, reducing enzymatic degradation.

Synthetic Challenges :

  • Microwave-assisted synthesis (as seen in ) is critical for complex heterocycles but may require optimization for the target compound’s propargyl and CF₃ substituents.

Biological Activity

Table 1: Structural Features of Related Compounds

Compound NameMolecular FormulaUnique Features
tert-butyl methyl(prop-2-yn-1-yl)carbamateC9H15NO2Lacks trifluoromethyl substitution; simpler structure
tert-butyl di(prop-2-yn-1-y)carbamateC11H15NO2Contains two alkynes; increased reactivity
3-(trifluoromethyl)pyridin-4-carboxylic acidC8H6F3NAcidic nature; used in different biological contexts

Biological Activity

Neuroprotective Effects

Research has shown that compounds containing trifluoromethyl-pyridine moieties, such as tert-butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate, may exhibit neuroprotective properties. A study on aromatic carbamates demonstrated that certain derivatives could protect neurons from apoptosis induced by etoposide, a chemotherapeutic agent. The most effective compounds were able to maintain neuron viability by modulating apoptotic pathways, specifically by increasing the Bcl-2/Bax ratio and inducing autophagy through beclin 1 activation .

The primary mechanisms of action for neuroprotective activity include:

  • Inhibition of Apoptosis : By upregulating anti-apoptotic proteins such as Bcl-2.
  • Autophagy Induction : Enhancing cellular clearance processes which are vital for neuron survival.
  • Antioxidant Activity : Increasing levels of glutathione to combat oxidative stress.

These mechanisms suggest that compounds like tert-butyl prop-2-yn-1-y(2-(trifluoromethyl)pyridin-4-y)carbamate could have therapeutic potential in neurodegenerative diseases .

Comparative Studies

Comparative studies involving similar compounds have highlighted the importance of structural features in determining biological activity. For instance, variations in the alkyl chain length or the presence of different substituents can significantly influence the protective efficacy against neuronal damage.

Table 2: Summary of Biological Activities

CompoundActivity TypeObserved Effects
tert-butyl prop-2-yn-1-y(2-(trifluoromethyl)pyridin-4-y)carbamateNeuroprotectionProtects neurons from etoposide-induced apoptosis
Other aromatic carbamatesNeuroprotectionVarying degrees of neuron viability preservation
Triazole derivativesAntifungal and anticancerModulate cytochrome P450 enzymes affecting steroid biosynthesis

Case Studies

Several case studies have explored the efficacy of various carbamates in preclinical models. For instance, a library of aromatic carbamates was synthesized and screened for neuroprotective properties. Compounds were tested at multiple concentrations (1, 3, 10, and 30 µM), revealing that specific structural modifications led to enhanced protective effects against both etoposide-induced and serum starvation-induced apoptosis .

In another study focusing on the structure–activity relationship (SAR), it was found that branched alkyl groups tended to reduce binding affinity to target receptors, thereby diminishing protective activity . This highlights the significance of careful molecular design when developing new therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for preparing tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a multi-step protocol involving:

Protection of the pyridine nitrogen using tert-butyl carbamate groups, as demonstrated in analogous pyridine derivatives (e.g., tert-butyl (4-iodopyridin-2-yl)carbamate synthesis ).

Alkyne functionalization : Prop-2-yn-1-yl groups are introduced via nucleophilic substitution or copper-catalyzed coupling, similar to tert-butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate .

Trifluoromethylation : Electrophilic or radical trifluoromethylation at the pyridine C2 position, guided by methods for related trifluoromethylpyridine intermediates .

Q. Optimization Tips :

  • Use LCMS (e.g., m/z 1011 [M+H]+ as in Example 427 ) for real-time reaction monitoring.
  • Adjust solvent polarity (e.g., DMF for solubility vs. THF for kinetic control) and temperature (room temp. for stability, 60–80°C for accelerated kinetics).

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address common ambiguities?

Methodological Answer :

  • NMR : Prioritize 1^1H, 13^13C, and 19^19F NMR to confirm the trifluoromethyl group (δ ~ -60 ppm in 19^19F NMR) and alkyne protons (δ ~ 2.5–3.5 ppm in 1^1H NMR). Compare with tert-butyl (2-chloropyrimidin-4-yl)carbamate spectra .
  • HRMS : Validate molecular weight (e.g., m/z calculated for C14H16F3N2O2: 313.1134).
  • IR : Confirm carbamate C=O stretch (~1690–1730 cm1^{-1}) and alkyne C≡C stretch (~2100–2260 cm1^{-1}).

Q. Data Ambiguity Resolution :

  • Overlapping peaks in 1^1H NMR? Use 2D COSY or NOESY.
  • Crystallographic ambiguity? Refine using SHELXL for small-molecule structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH and temperature conditions?

Methodological Answer :

  • Controlled Stability Studies :
    • pH Stability : Perform HPLC assays at pH 2–12 (e.g., 1.01 min retention time under acidic conditions ).
    • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C for carbamates ).

Q. Resolution Strategy :

  • Replicate experiments with inert atmospheres (N2) to exclude oxidative pathways.
  • Cross-validate with DFT calculations to predict hydrolysis susceptibility of the carbamate group.

Q. What strategies are effective for elucidating the reaction mechanism of trifluoromethylpyridine intermediates in catalytic cycles?

Methodological Answer :

  • Mechanistic Probes :
    • Isotopic Labeling : Introduce 13^{13}C or 18^{18}O to track bond cleavage/formation.
    • Kinetic Isotope Effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} for C-H vs. C-D bonds in prop-2-yn-1-yl groups.
    • Trapping Intermediates : Use TEMPO or other radical scavchers to detect radical pathways .

Q. Advanced Analytical Tools :

  • In Situ IR/Raman Spectroscopy : Monitor trifluoromethylation in real time.
  • X-ray Crystallography : Resolve transition-metal catalyst structures (e.g., Cu or Pd complexes) using SHELXD .

Q. How can researchers mitigate conflicting bioactivity results in in vitro vs. in vivo studies for this compound?

Methodological Answer :

  • Metabolic Stability Assays : Use liver microsomes (human/rat) to assess carbamate hydrolysis rates.
  • Plasma Protein Binding : Measure unbound fraction via equilibrium dialysis (e.g., >90% binding reduces in vivo efficacy ).

Q. Resolution Tactics :

  • Optimize prodrug design (e.g., replace tert-butyl with enzymatically cleavable groups).
  • Validate target engagement using CRISPR knockouts or fluorescent probes.

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